molecular formula C19H14N4O2 B2580361 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide CAS No. 2034375-96-5

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide

Cat. No.: B2580361
CAS No.: 2034375-96-5
M. Wt: 330.347
InChI Key: GLNZVCHMQGMIFK-UHFFFAOYSA-N
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Description

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The structure of this compound consists of a nicotinamide moiety linked to an oxazolo[5,4-b]pyridine ring system, which is further substituted with a methyl and phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide typically involves the cyclization of a precursor compound. One common method involves the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide. This reaction is carried out under acidic conditions, often using polyphosphoric acid or phosphorus oxychloride as the cyclizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)nicotinamide stands out due to its unique combination of structural features and potential applications. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12-15(22-17(24)14-8-5-9-20-11-14)10-16-19(21-12)25-18(23-16)13-6-3-2-4-7-13/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNZVCHMQGMIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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